molecular formula C15H17N3O4S B2736459 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 330191-12-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2736459
CAS No.: 330191-12-3
M. Wt: 335.38
InChI Key: IHIYAUDJHUMARG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule featuring a benzothiazole core structure substituted with a methoxy group, a nitro group, and a cyclohexanecarboxamide moiety at the 2-position. This specific molecular architecture places it within a class of compounds that are of significant interest in medicinal chemistry and drug discovery research. Benzothiazole derivatives are extensively investigated for their diverse biological activities. Related compounds in this chemical family have been explored as potent and selective inhibitors of therapeutic targets, such as monoamine oxidase B (MAO-B) for neurodegenerative diseases , and as Interleukin-2-inducible T-cell Kinase (ITK) inhibitors for the potential treatment of T-cell-mediated disorders like asthma and atopic dermatitis . The structural features of this compound—including the hydrophobic cyclohexane ring and the electron-withdrawing nitro group—are common pharmacophores designed to interact with specific enzymatic pockets. Researchers value this compound as a key intermediate or a structural analog for developing novel therapeutic agents. It is strictly for use in laboratory research to study enzyme inhibition, structure-activity relationships (SAR), and cellular pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYAUDJHUMARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Methoxylation: The nitrobenzothiazole is further reacted with methanol in the presence of a base to introduce the methoxy group at the 4-position.

    Amidation: Finally, the methoxy-nitrobenzothiazole is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study focusing on benzothiazole derivatives demonstrated that certain compounds effectively inhibited the kinase activity of Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial targets in breast cancer treatment. These compounds displayed excellent anti-proliferative effects on MCF-7 and SK-BR-3 cells, suggesting potential therapeutic applications for this compound in oncology .

Antiviral Properties

This compound may also play a role in antiviral drug development. Similar compounds have shown inhibitory activity against viruses such as MERS-CoV.

Case Study:
A series of benzothiazole derivatives were synthesized and evaluated for their inhibitory effects on MERS-CoV. One compound exhibited a 50% inhibition concentration of 0.09 μM, indicating strong antiviral potential. This highlights the importance of further exploring this compound as a candidate for antiviral therapies .

Photophysical Properties

The photophysical properties of benzothiazole derivatives suggest potential applications in material science, particularly in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Data Table: Photophysical Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)Application Area
This compound54075OLEDs
N-(benzothiazolyl)-substituted compounds59080Fluorescent sensors

The data indicates that the compound's emission properties make it suitable for incorporation into advanced electronic materials .

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound.

Toxicity Assessment:
Recent evaluations have indicated that compounds within this class can exhibit toxicity at high doses, necessitating careful assessment during drug development processes .

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a cyclohexanecarboxamide backbone with N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L1–H₂L9) reported in and . However, key distinctions include:

  • Benzothiazole vs. Thiourea Linkage: Unlike the H₂L series, which incorporates a thiourea (-NHC(S)NH-) bridge, the target compound uses a benzothiazole ring as the central scaffold.
  • Substituent Effects : The nitro and methoxy groups on the benzothiazole ring contrast with the chloro, methyl, and methoxy substituents on the aryl groups in H₂L1–H₂L7. For example, H₂L4 (4-chlorophenyl) and H₂L8 (4-methoxyphenyl) prioritize halogen or alkoxy substituents, whereas the target compound combines both electron-donating and -withdrawing groups on a heteroaromatic system .
Table 1: Structural Comparison of Selected Analogs
Compound Core Structure Key Substituents Functional Groups
Target Compound Benzothiazole 4-OCH₃, 6-NO₂ Carboxamide, Nitro, Methoxy
H₂L1–H₂L9 () Thiourea-linked aryl Cl, CH₃, OCH₃, naphthyl Thiourea, Carboxamide
3-Chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide () Benzothiazole + Benzothiophene 4-OCH₃, 6-NO₂, 3-Cl (benzothiophene) Carboxamide, Nitro, Methoxy, Chloro

Crystallographic and Conformational Insights

  • Cyclohexane Conformation : H₂L9 adopts a chair conformation stabilized by intramolecular hydrogen bonding (N–H···O). Similar analysis for the target compound would require single-crystal studies using tools like SHELXL or ORTEP () .
  • Packing Interactions : Benzothiazole’s planar aromatic system may promote π-π stacking, contrasting with the H₂L series’ reliance on hydrogen bonds and van der Waals forces.

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18N3O4SC_{16}H_{18}N_{3}O_{4}S. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core and subsequent modifications to introduce the cyclohexanecarboxamide moiety.

Synthetic Route

  • Formation of Benzothiazole Core :
    • React 4-methoxy-6-nitroaniline with carbon disulfide under basic conditions.
  • Cyclohexanecarboxamide Introduction :
    • Use cyclohexanecarbonyl chloride in a nucleophilic substitution reaction with the benzothiazole derivative.

Biological Activity Overview

The biological activities of this compound include enzyme inhibition, anticancer properties, and potential neuroprotective effects. Several studies have explored these aspects:

Biological Activity Mechanism References
Enzyme InhibitionBinds to specific enzymes, inhibiting their activity
Anticancer ActivityInduces apoptosis in cancer cells; cell cycle arrest at G2 phase
Neuroprotective EffectsPotential reduction in neurotoxicity

Anticancer Properties

A significant study focused on the compound's ability to inhibit glutathione S-transferase (GST) enzymes, which are involved in detoxification processes in cancer cells. The compound demonstrated selective inhibition towards GST P1-1 and GST M2-2, leading to enhanced anticancer activity against various cell lines. Specifically, it caused cell cycle arrest at the G2 phase and induced apoptosis in a dose-dependent manner.

Example Study

In vitro tests showed that treatment with this compound resulted in:

  • Cell Line : 143b (osteosarcoma)
  • Effects : Significant reduction in cell viability and induction of apoptosis.

This study suggests that the compound could be further explored as a potential antitumor agent.

Neurotoxicity Assessment

Another research effort evaluated the neurotoxic effects of related benzothiazole derivatives. While many compounds exhibited anticonvulsant properties without significant neurotoxicity, the specific effects of this compound on neural cells remain to be fully elucidated.

The precise mechanism by which this compound exerts its biological effects involves:

  • Targeting Enzymes : The compound may bind to GST enzymes, disrupting their normal function.
  • Inducing Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Regulation : Interference with cell cycle checkpoints leading to G2/M arrest.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Copper-catalyzed alkylation is a robust method for synthesizing cyclohexanecarboxamide derivatives. For example, secondary alkyl halides (e.g., 4-bromoheptane) can react with cyclohexanecarboxamide under photoinduced conditions (450 nm blue LEDs) with CuI as a catalyst and LiOtBu as a base. Key optimizations include:

  • Molar ratios: A 2:1 ratio of alkyl halide to carboxamide improves yield .
  • Purification: Column chromatography (hexane → 20% EtOAc/hexane gradient) effectively isolates the product, yielding ~64-85% .
  • Diastereomer control: Reaction temperature (25°C) and solvent polarity influence diastereoselectivity, with GC or NMR analysis used to determine ratios .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Analyze amide proton signals (δ ~5.0–5.1 ppm) and cyclohexane carbons (δ ~25–45 ppm) for conformational integrity. Splitting patterns (e.g., doublets for NH) may indicate rotational isomerism .
  • FT-IR: Confirm amide C=O stretching (~1635 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520–1350 cm⁻¹) .
  • Mass Spectrometry (EI): Match observed molecular ion (e.g., m/z 225.3) to calculated values to verify purity .

Advanced: How can molecular disorder in crystallographic studies be resolved?

Methodological Answer:
In crystal structures of related compounds (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide), partial occupancy disorder is common. Strategies include:

  • SHELXL Refinement: Use PART and SUMP instructions to model split positions, with occupancy factors refined freely (e.g., 0.63:0.37 ratio) .
  • WinGX Visualization: Generate ORTEP diagrams to highlight disordered regions and validate hydrogen bonding (e.g., N–H⋯S interactions forming R₂²(8) motifs) .
  • CheckCIF Validation: Analyze ALERTS for unusual geometry or displacement parameters to ensure structural reliability .

Advanced: How to resolve NMR data contradictions from dynamic isomerism?

Methodological Answer:
Rotational isomerism in the amide bond can cause split NMR signals. Mitigation approaches:

  • Variable-Temperature (VT) NMR: Elevate temperature (e.g., 60°C) to coalesce rotameric peaks into singlets .
  • Solvent Selection: Use low-polarity solvents (CDCl₃) to reduce conformational flexibility and simplify splitting .
  • 2D NMR (COSY, NOESY): Correlate coupling between NH and adjacent protons to confirm isomer populations .

Advanced: What structural modifications enhance radiolabeling for 5-HT1A receptor imaging?

Methodological Answer:
Designing SPECT ligands (e.g., 18F-Mefway) requires:

  • Bioisosteric Replacement: Substitute cyclohexane with fluorinated groups (e.g., trans-18F-fluoranylmethyl) while retaining the carboxamide scaffold .
  • Binding Affinity Assays: Competitive binding studies (e.g., vs. WAY-100635) validate receptor specificity .
  • LogP Optimization: Adjust lipophilicity (e.g., via methoxy groups) to balance blood-brain barrier penetration and clearance .

Basic: What chromatographic methods ensure high purity?

Methodological Answer:

  • Normal-Phase Chromatography: Use silica gel with hexane/EtOAc gradients (e.g., 20% → 75% EtOAc) to separate diastereomers .
  • Preparative HPLC: For challenging separations (e.g., 96:4 diastereomer ratio), IA columns with 5% IPA/hexane achieve >95% purity .

Advanced: How do electron-withdrawing groups influence reactivity?

Methodological Answer:
The nitro (-NO₂) and methoxy (-OMe) groups on the benzothiazole ring:

  • Electronic Effects: Nitro withdraws electron density, enhancing electrophilic substitution reactivity at the 2-position .
  • Crystallographic Impact: Methoxy groups participate in intramolecular N–H⋯O hydrogen bonds, stabilizing chair conformations in cyclohexane .
  • Spectroscopic Signatures: Nitro groups cause bathochromic shifts in UV-Vis spectra (~350 nm) .

Advanced: How to validate crystal structures with disorder?

Methodological Answer:

  • SHELX Constraints: Apply EADP and SIMU instructions to model anisotropic displacement for disordered atoms .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-stacking, C–H⋯π) to confirm packing stability .
  • R-Factor Convergence: Aim for R1 < 0.05 and wR2 < 0.15, with Fo/Fc maps showing no residual electron density >1 eÅ⁻³ .

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